2-(Tridecafluorohexyl)oxirane
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Overview
Description
2-(Tridecafluorohexyl)oxirane is a fluorinated epoxide compound with the molecular formula C8H3F13O . . The presence of the tridecafluorohexyl group imparts unique properties to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epoxides, including 2-(Tridecafluorohexyl)oxirane, can be achieved through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium, which react with aldehydes or ketones to produce oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
On an industrial scale, epoxides are often produced by the catalytic oxidation of alkenes using air or oxygen . This method is efficient and widely used for the large-scale production of epoxides.
Chemical Reactions Analysis
Types of Reactions
2-(Tridecafluorohexyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions.
Nucleophilic Substitution: The ring strain in epoxides makes them reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Acidic Conditions: Hydrogen halides (e.g., HCl, HBr) can open the epoxide ring, leading to halohydrin formation.
Basic Conditions: Bases such as sodium hydroxide (NaOH) can also open the epoxide ring, resulting in the formation of diols.
Major Products Formed
Scientific Research Applications
2-(Tridecafluorohexyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tridecafluorohexyl)oxirane involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles and electrophiles . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethylepoxybutane (33DMEB)
Uniqueness
2-(Tridecafluorohexyl)oxirane is unique due to the presence of the tridecafluorohexyl group, which imparts distinct chemical and physical properties. The fluorinated group enhances the compound’s stability, hydrophobicity, and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O/c9-3(10,2-1-22-2)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHDUOEQXDROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F13O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526670 |
Source
|
Record name | 2-(Tridecafluorohexyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52835-17-3 |
Source
|
Record name | 2-(Tridecafluorohexyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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